molecular formula C12H18O3Si B13817996 Trimethylsilyl 3-phenoxypropanoate CAS No. 21273-09-6

Trimethylsilyl 3-phenoxypropanoate

Cat. No.: B13817996
CAS No.: 21273-09-6
M. Wt: 238.35 g/mol
InChI Key: SXIAXOPQUSKNJY-UHFFFAOYSA-N
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Description

Trimethylsilyl 3-phenoxypropanoate is a silyl ester derivative characterized by a phenoxy group attached to a propanoate backbone, with a trimethylsilyl (TMS) moiety at the terminal position. While direct data on its synthesis and applications are scarce in publicly available literature, its structural analogs—such as 3-(trimethylsilyl)propanoic acid and trimethylsilyl trifluoromethylsulfonate—provide insights into its physicochemical behavior and reactivity.

Properties

CAS No.

21273-09-6

Molecular Formula

C12H18O3Si

Molecular Weight

238.35 g/mol

IUPAC Name

trimethylsilyl 3-phenoxypropanoate

InChI

InChI=1S/C12H18O3Si/c1-16(2,3)15-12(13)9-10-14-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

SXIAXOPQUSKNJY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CCOC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypropionic acid trimethylsilyl ester typically involves the esterification of 3-phenoxypropionic acid with a trimethylsilylating agent. Common reagents used for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in an inert atmosphere to prevent hydrolysis and other side reactions .

Industrial Production Methods: On an industrial scale, the production of 3-Phenoxypropionic acid trimethylsilyl ester involves similar esterification processes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypropionic acid trimethylsilyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 3-Phenoxypropionic acid and trimethylsilanol.

    Substitution: Various substituted phenoxypropionic acid derivatives.

    Oxidation: Phenolic derivatives.

    Reduction: Phenylpropionic acid derivatives.

Scientific Research Applications

Chemistry: 3-Phenoxypropionic acid trimethylsilyl ester is used as a reagent in organic synthesis, particularly in the preparation of more complex molecules. Its trimethylsilyl group acts as a protecting group for carboxylic acids, allowing selective reactions to occur at other functional groups .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving carboxylic acids. It also serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals .

Industry: In the industrial sector, 3-Phenoxypropionic acid trimethylsilyl ester is used in the production of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it a valuable intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of 3-Phenoxypropionic acid trimethylsilyl ester involves the interaction of its functional groups with specific molecular targets. The trimethylsilyl group can be cleaved under certain conditions, releasing the active 3-phenoxypropionic acid. This acid can then participate in various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

The following analysis compares Trimethylsilyl 3-phenoxypropanoate with structurally or functionally related silylated compounds, focusing on molecular properties, reactivity, and safety profiles.

Structural and Functional Group Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Not available C₁₂H₁₈O₃Si ~238.36 (estimated) Phenoxy, ester, trimethylsilyl
3-(Trimethylsilyl)propanoic acid 5683-30-7 C₆H₁₄O₂Si 146.26 Carboxylic acid, trimethylsilyl
Trimethylsilyl trifluoromethylsulfonate Not provided C₄H₉F₃O₃SSi 242.25 Triflate ester, trimethylsilyl

Key Observations :

  • This compound differs from 3-(trimethylsilyl)propanoic acid by replacing the carboxylic acid group with a phenoxy ester, significantly altering its acidity and reactivity.
  • Compared to trimethylsilyl trifluoromethylsulfonate, the phenoxypropanoate derivative lacks the electron-withdrawing triflate group, making it less reactive in electrophilic substitutions or as a Lewis acid catalyst.
Reactivity and Stability
  • Hydrolysis Sensitivity: Trimethylsilyl esters are generally prone to hydrolysis under acidic or basic conditions. For example, 3-(trimethylsilyl)propanoic acid hydrolyzes to release propanoic acid and trimethylsilanol. In contrast, trimethylsilyl trifluoromethylsulfonate is highly reactive due to the triflate group, often used as a catalyst in Friedel-Crafts alkylations.
  • Thermal Stability: Silyl esters with aromatic substituents (e.g., phenoxy) typically demonstrate higher thermal stability than aliphatic analogs. This property is critical in high-temperature polymerization or coating applications.

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